5alpha-Stigmastane-3,6-dione
Overview
Description
Mechanism of Action
Target of Action
5alpha-Stigmastane-3,6-dione is a naturally occurring sterol that can be isolated from the fruits of Ailanthus altissima Swingle . It has been identified to have antimicrobial activity , suggesting that its primary targets are likely bacterial cells. Additionally, it has been reported to have anti-inflammatory activity and shows antifeedant activity against bell weevils .
Mode of Action
Given its antimicrobial and anti-inflammatory activities, it is likely that it interacts with specific receptors or enzymes in bacterial cells or in the human immune system to exert its effects .
Biochemical Pathways
Its antimicrobial and anti-inflammatory activities suggest that it may interfere with bacterial growth and survival pathways, as well as with human immune response pathways .
Pharmacokinetics
As a sterol lipid, it is likely to be lipophilic and may therefore be well-absorbed and distributed in the body .
Result of Action
The result of the action of this compound is likely to be a reduction in bacterial growth (due to its antimicrobial activity) and a modulation of the immune response (due to its anti-inflammatory activity) .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, its solubility and stability could be affected by temperature and pH . Furthermore, its bioavailability and efficacy could be influenced by the presence of other compounds or drugs in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-Stigmastane-3,6-dione can be synthesized through various methods. One common method involves the fermentation of corn smut bacteria to generate the bacterial liquid, which is then processed to obtain the compound . Another method involves the isolation of the compound from natural sources such as the fruits of Ailanthus altissima Swingle .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources. The process includes harvesting the fruits, followed by extraction and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Stigmastane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, 5alpha-Stigmastane-3,6-dione is used as a starting material for the synthesis of other sterol derivatives. Its unique structure makes it a valuable compound for studying sterol chemistry .
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studying its effects on various bacterial strains .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications due to its antimicrobial activity .
Industry: Industrially, the compound is used in the production of pharmaceuticals and other products that require sterol derivatives .
Comparison with Similar Compounds
Stigmastane-3,6-dione: Similar in structure but may have different functional groups.
Cholestane derivatives: Share a similar sterol backbone but differ in side chains and functional groups.
Uniqueness: 5alpha-Stigmastane-3,6-dione is unique due to its specific antimicrobial properties and its ability to be isolated from natural sources like Ailanthus altissima Swingle . Its structure and functional groups make it distinct from other sterol derivatives .
Properties
IUPAC Name |
(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-20,22-26H,7-17H2,1-6H3/t19-,20-,22+,23-,24+,25+,26-,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVBUVVQLUGQA-UMQMBAGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944796 | |
Record name | Stigmastane-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22149-69-5 | |
Record name | 5alpha-Stigmastane-3,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stigmastane-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stigmastane-3,6-dione, (5α)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56JQ4CVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.